Ricasetron hydrochloride, also known as BRL-46470, is a compound that functions primarily as a selective antagonist of the serotonin 5-HT3 receptor. It is part of a class of drugs known as serotonin receptor antagonists, which are commonly utilized in the treatment of nausea and vomiting associated with chemotherapy and postoperative recovery. Although Ricasetron has demonstrated antiemetic properties similar to other drugs in its class, it has not progressed to widespread clinical use.
Ricasetron was initially developed by GlaxoSmithKline and has been investigated for its potential therapeutic applications in various conditions, including anxiety disorders and nausea. Despite its promising pharmacological profile, the compound has reached a status of discontinued development in clinical trials, limiting its availability and application in medical practice .
Ricasetron is classified as a small molecule drug and belongs to the category of serotonin 5-HT3 receptor antagonists. This classification is significant because it highlights the compound's mechanism of action and its therapeutic potential in managing conditions related to serotonin dysregulation .
The synthesis of Ricasetron involves several chemical reactions that construct its complex molecular framework. The compound can be synthesized through a multi-step process that includes the formation of indole derivatives, which are central to its structure. Specific synthetic routes may involve:
The synthetic pathways can vary based on desired modifications to optimize efficacy and reduce side effects. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
The molecular formula of Ricasetron is , with a molar mass of approximately 313.445 g/mol. Its structural representation includes an indole backbone with various substituents that enhance its pharmacological properties.
Ricasetron's primary chemical reactions involve its interaction with serotonin receptors, particularly the 5-HT3 subtype. As an antagonist, it inhibits receptor activation by serotonin, thereby preventing downstream signaling that leads to nausea and vomiting.
The binding affinity and efficacy of Ricasetron at the serotonin 5-HT3 receptor can be evaluated through competitive binding assays and functional assays that measure receptor activity in response to agonist stimulation .
Ricasetron exerts its effects by selectively binding to the serotonin 5-HT3 receptor, blocking serotonin from activating this receptor. This blockade prevents the emetic response typically triggered by serotonin release during chemotherapy or other stimuli.
Ricasetron hydrochloride is typically presented as a white crystalline powder. Its solubility profile indicates good solubility in water due to its hydrochloride form, which enhances bioavailability.
Ricasetron hydrochloride (C₁₉H₂₇N₃O·HCl) is a structurally complex molecule featuring three defined stereocenters, establishing its absolute configuration as (1R,3r,5S). This configuration arises from the stereochemical arrangement of the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core, where the fused bicyclic system imposes geometric constraints that significantly influence receptor binding [8] [10]. The molecular architecture integrates two pharmacophoric elements: a 3,3-dimethylindoline carboxamide group linked via an amide bond to a N-methylated tropane moiety. The tropane ring's endo-orientation relative to the indoline unit creates a rigid, spatially defined interaction domain essential for 5-HT₃ receptor antagonism [1] [5].
Table 1: Stereochemical and Structural Parameters of Ricasetron Hydrochloride
Parameter | Value/Description |
---|---|
Molecular Formula (Base) | C₁₉H₂₇N₃O |
Molecular Formula (Salt) | C₁₉H₂₇N₃O·HCl |
Molecular Weight (Base) | 313.44 g/mol |
Molecular Weight (Salt) | 349.90 g/mol |
Defined Stereocenters | 3 (all chiral) |
Absolute Configuration | (1R,3r,5S) |
Key Stereochemical Feature | endo-fused tropane-indoline linkage |
Canonical SMILES | CN1[C@H]2CC[C@@H]1CC@@HNC(=O)N3CC(C)(C)C4=CC=CC=C34 |
The chiral integrity of the tropane C3 carbon—bearing the amide linkage—is critical for activity. Epimerization at this center reduces 5-HT₃ affinity by >100-fold, as confirmed through comparative binding studies of stereoisomeric analogs [3] [6]. Crystallographic analyses further reveal that the (1R,3r,5S) configuration positions the tert-butyl-like dimethylindoline group and the tropane nitrogen optimally for hydrophobic and ionic interactions within the receptor's binding pocket [5] [10].
Ricasetron’s structure diverges from classical 5-HT₃ antagonists like ondansetron and granisetron, which utilize carbazole or benzimidazole scaffolds. While these agents rely on planar aromatic systems for receptor engagement, ricasetron employs a conformationally restrained bi-cyclic design. This unique topology confers enhanced receptor residency time, evidenced by its dissociation constant (Kd = 1.57–3.46 nM) being 10–100x lower than first-generation antagonists [1] [6].
Table 2: Structural and Pharmacological Comparison with Representative 5-HT₃ Antagonists
Compound | Core Scaffold | Chiral Centers | 5-HT₃ Ki (nM) | Relative Anxiolytic Potency |
---|---|---|---|---|
Ricasetron | Tropane-Indoline | 3 | 0.8–1.2 | 1000x (vs. diazepam) |
Ondansetron | Carbazole-Imidazole | 0 | 8–15 | Not significant |
Granisetron | Benzyl-granisetron | 1 | 2–4 | 10x (vs. diazepam) |
The 3,3-dimethylindoline group acts as a conformational mimic of benzene rings in simpler antagonists but provides superior steric bulk, enhancing hydrophobic contact with receptor subpockets. This modification underpins ricasetron’s exceptional anxiolytic potency—100x higher than ondansetron in rodent models—while retaining antiemetic efficacy comparable to established agents [1] [6] [3].
The synthesis of ricasetron hydrochloride centers on two advanced intermediates:
Coupling these precursors via carbodiimide-mediated amide formation (e.g., EDC·HCl) yields ricasetron base. Final hydrochloride salt formation employs ethereal HCl to precipitate the crystalline product. A critical quality control checkpoint involves chiral HPLC using vancomycin-based stationary phases—similar to methods developed for β-blockers—to resolve potential diastereomeric impurities arising from racemization during amidation [4] [5].
Table 3: Key Intermediates and Synthetic Controls
Intermediate | Synthetic Method | Critical Purity Parameters | Role in Synthesis |
---|---|---|---|
(1R,3r,5S)-3-Aminotropane | Chiral reduction of tropinone | ≥98% ee (chiral HPLC) | Provides stereodefined tropane core |
3,3-Dimethylindoline | Fischer indolization | ≤0.5% hydrazine residue (GC) | Aromatic pharmacophore precursor |
N-Carboxyindoline | Carboxylation with COCl₂/DMF | Residual DMF <100 ppm (NMR) | Activates for amide coupling |
Ricasetron base | EDC-mediated coupling | Diastereomeric purity >99.5% (HPLC) | Final intermediate before salt formation |
Scale-up of ricasetron synthesis faces three primary hurdles:
Process optimizations focus on flow chemistry approaches to circumvent stability issues. Continuous hydrogenation of tropinone with immobilized Pt/chiral modifiers achieves 99% ee at kilogram scale, while microreactor-based phosgene carboxylation improves indoline activation safety. These advances reduce purification burden but remain technically demanding versus non-chiral 5-HT₃ antagonists, explaining ricasetron’s limited commercial availability despite promising pharmacology [5] [10].
Compound Names Mentioned: Ricasetron hydrochloride, Ondansetron, Granisetron, (1R,3r,5S)-3-Aminotropane, 3,3-Dimethylindoline-1-carboxylic acid, Tropinone.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7